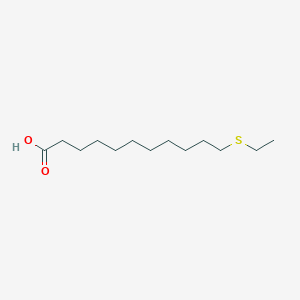

11-(Ethylthio)undecanoic acid

Overview

Description

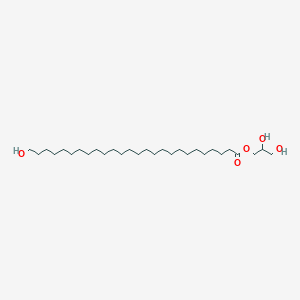

11-(Ethylthio)undecanoic acid is a fatty acid derivative that has been extensively studied in scientific research due to its potential applications in various fields. This acid is also known as 11-ETE and is a sulfur-containing fatty acid that belongs to the family of medium-chain fatty acids. The chemical formula of 11-ETE is C14H28O2S, and its molecular weight is 268.44 g/mol.

Mechanism Of Action

The mechanism of action of 11-(Ethylthio)undecanoic acid is not fully understood. However, studies have shown that 11-ETE can inhibit the activity of acyl-CoA synthetase, which is an enzyme that plays a crucial role in fatty acid metabolism. This inhibition leads to the reduction of fatty acid uptake and synthesis, which can be beneficial in the treatment of various metabolic disorders.

Biochemical And Physiological Effects

Studies have shown that 11-(Ethylthio)undecanoic acid can have various biochemical and physiological effects. One of the major effects of 11-ETE is the regulation of lipid metabolism. Studies have shown that 11-ETE can reduce the uptake and synthesis of fatty acids, which can be beneficial in the treatment of various metabolic disorders. Additionally, 11-ETE has been reported to have anti-inflammatory and antioxidant properties, which can be beneficial in the treatment of various inflammatory and oxidative stress-related disorders.

Advantages And Limitations For Lab Experiments

11-(Ethylthio)undecanoic acid has several advantages and limitations for lab experiments. One of the major advantages of 11-ETE is its ability to regulate lipid metabolism, which can be beneficial in the study of various metabolic disorders. Additionally, 11-ETE is a relatively stable compound that can be easily synthesized in the lab. However, one of the major limitations of 11-ETE is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the study of 11-(Ethylthio)undecanoic acid. One of the major directions is the investigation of its potential applications in the treatment of various metabolic disorders, such as obesity and type 2 diabetes. Additionally, further studies are needed to understand the mechanism of action of 11-ETE and its potential interactions with other metabolic pathways. Moreover, the development of new synthesis methods for 11-ETE and its derivatives can be beneficial in expanding its potential applications in various fields.

Scientific Research Applications

11-(Ethylthio)undecanoic acid has been extensively studied in scientific research due to its potential applications in various fields. One of the major applications of 11-ETE is in the field of lipid metabolism. Studies have shown that 11-ETE can regulate lipid metabolism by inhibiting the activity of acyl-CoA synthetase, which is an enzyme that plays a crucial role in fatty acid metabolism. This inhibition leads to the reduction of fatty acid uptake and synthesis, which can be beneficial in the treatment of various metabolic disorders.

properties

CAS RN |

114019-70-4 |

|---|---|

Product Name |

11-(Ethylthio)undecanoic acid |

Molecular Formula |

C13H26O2S |

Molecular Weight |

246.41 g/mol |

IUPAC Name |

11-ethylsulfanylundecanoic acid |

InChI |

InChI=1S/C13H26O2S/c1-2-16-12-10-8-6-4-3-5-7-9-11-13(14)15/h2-12H2,1H3,(H,14,15) |

InChI Key |

YDNFLXXNJDMLOT-UHFFFAOYSA-N |

SMILES |

CCSCCCCCCCCCCC(=O)O |

Canonical SMILES |

CCSCCCCCCCCCCC(=O)O |

Other CAS RN |

114019-70-4 |

synonyms |

11-(ethylthio)undecanoic acid |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1R)-1-(2R)-Oxiranyl-2-(phenylthio)ethyl]-carbamic Acid Phenylmethyl Ester](/img/structure/B55018.png)

![2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene](/img/structure/B55031.png)